4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzaldehyde 1-[4-(4-Benzylpiperidino)-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone: is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a dichlorobenzaldehyde moiety, a benzylpiperidine group, a toluidine group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzaldehyde 1-[4-(4-Benzylpiperidino)-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride.
Synthesis of 1-[4-(4-Benzylpiperidino)-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazine:
Condensation Reaction: The final step involves the condensation of 2,4-dichlorobenzaldehyde with 1-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazine under acidic or basic conditions to form the hydrazone.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The dichlorobenzaldehyde moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Drug Development: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for textiles and other materials.
Agriculture: It can be used in the development of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzaldehyde 1-[4-(4-Benzylpiperidino)-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or altering their function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
2,4-Dichlorobenzaldehyde: A simpler compound with similar structural features but lacking the triazine and hydrazone moieties.
4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the dichlorobenzaldehyde and triazine groups.
4-Toluidine: A compound with a similar toluidine structure but lacking the dichlorobenzaldehyde and triazine groups.
Uniqueness:
Structural Complexity: The presence of multiple functional groups and rings makes 2,4-Dichlorobenzaldehyde 1-[4-(4-Benzylpiperidino)-6-(4-Toluidino)-1,3,5-Triazin-2-Yl]hydrazone unique compared to simpler analogs.
Versatility: Its ability to undergo various chemical reactions and form complexes with metals adds to its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C29H29Cl2N7 |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H29Cl2N7/c1-20-7-11-25(12-8-20)33-27-34-28(37-32-19-23-9-10-24(30)18-26(23)31)36-29(35-27)38-15-13-22(14-16-38)17-21-5-3-2-4-6-21/h2-12,18-19,22H,13-17H2,1H3,(H2,33,34,35,36,37)/b32-19+ |
InChI Key |
BWMAEQNTODJPFV-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.